molecular formula C19H18O3 B5116017 1-[2-(2-methoxyphenoxy)ethoxy]naphthalene

1-[2-(2-methoxyphenoxy)ethoxy]naphthalene

Cat. No.: B5116017
M. Wt: 294.3 g/mol
InChI Key: FWWXBGZYXPNRJE-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)ethoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with a 2-(2-methoxyphenoxy)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methoxyphenoxy)ethoxy]naphthalene typically involves the reaction of 2-methoxyphenol with 2-bromoethanol to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with naphthalene-1-ol in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dimethylformamide, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methoxyphenoxy)ethoxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-[2-(2-methoxyphenoxy)ethoxy]naphthalene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-methoxyphenoxy)ethoxy]naphthalene
  • 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]naphthalene
  • 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene

Uniqueness

1-[2-(2-methoxyphenoxy)ethoxy]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of novel materials and pharmaceuticals.

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-20-18-10-4-5-11-19(18)22-14-13-21-17-12-6-8-15-7-2-3-9-16(15)17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWXBGZYXPNRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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